1-(Cyclopropylmethyl)-2-ethylpiperazine

説明

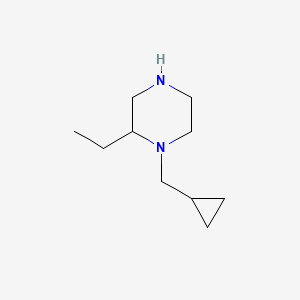

1-(Cyclopropylmethyl)-2-ethylpiperazine is a piperazine derivative featuring a cyclopropylmethyl group at the 1-position and an ethyl group at the 2-position of the piperazine ring. The compound has been listed as a research chemical, though commercial availability is currently discontinued .

Structure

2D Structure

特性

分子式 |

C10H20N2 |

|---|---|

分子量 |

168.28 g/mol |

IUPAC名 |

1-(cyclopropylmethyl)-2-ethylpiperazine |

InChI |

InChI=1S/C10H20N2/c1-2-10-7-11-5-6-12(10)8-9-3-4-9/h9-11H,2-8H2,1H3 |

InChIキー |

QRDRDBGAUPFFSX-UHFFFAOYSA-N |

正規SMILES |

CCC1CNCCN1CC2CC2 |

製品の起源 |

United States |

準備方法

The synthesis of 1-(Cyclopropylmethyl)-2-ethylpiperazine can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylmethylamine with 2-ethylpiperazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

化学反応の分析

1-(Cyclopropylmethyl)-2-ethylpiperazine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where halogenated reagents such as alkyl halides are commonly used. The major products formed from these reactions include substituted piperazines with varying functional groups.

科学的研究の応用

1-(Cyclopropylmethyl)-2-ethylpiperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: This compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential therapeutic effects includes investigations into its use as an anxiolytic or antidepressant agent.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

作用機序

The mechanism of action of 1-(Cyclopropylmethyl)-2-ethylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake.

類似化合物との比較

Key Observations :

- Cyclopropylmethyl vs. Benzhydryl (Cyclizine) : The cyclopropylmethyl group (small, rigid) contrasts with benzhydryl (bulky, aromatic), leading to divergent pharmacological profiles. Cyclizine acts on histamine receptors, while the cyclopropylmethyl group in the target compound may favor sigma receptor binding .

- Ethyl vs. Chloroethyl : The ethyl group in the target compound is less reactive than the chloroethyl group in 1-(2-chloroethyl)-4-methylpiperazine, which participates in alkylation reactions for cancer therapy .

Comparison of Challenges :

- Cyclopropylmethyl groups may require milder conditions due to the stability of the cyclopropane ring, whereas bulky groups (e.g., diphenylethyl in MT-45) necessitate prolonged reaction times .

Pharmacological Activities

- Sigma Receptor Antagonists: The sigma antagonist 1-(cyclopropylmethyl)-4-(2'-fluorophenyl)piperazine (from ) shares the cyclopropylmethyl group with the target compound.

- Opioid Activity : MT-45’s diphenylethyl group confers opioid agonism, absent in the target compound due to its simpler substituents .

- CNS Effects: Ethanol-substituted derivatives (e.g., 2-[1-(cyclopropylmethyl)-2-piperazinyl]ethanol) may exhibit enhanced blood-brain barrier penetration compared to the target compound .

Physicochemical Properties

| Property | This compound | 2-[1-(Cyclopropylmethyl)-2-piperazinyl]ethanol | MT-45 |

|---|---|---|---|

| Molecular Weight | ~196.3 | 257.21 | 337.5 |

| Polarity | Moderate (alkyl groups) | High (hydroxyl group) | Low (aromatic) |

| Water Solubility | Low | Moderate (due to HCl salt) | Very low |

Implications :

- The hydroxyl group in ethanol-substituted derivatives improves solubility, whereas the target compound’s hydrophobicity may limit bioavailability .

生物活性

1-(Cyclopropylmethyl)-2-ethylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound features a piperazine ring with a cyclopropylmethyl group and an ethyl substituent. The molecular formula is , with a molecular weight of approximately 178.28 g/mol.

The synthesis of this compound typically involves the reaction of cyclopropylmethylamine with 2-ethylpiperazine, often utilizing various catalysts to enhance yield and purity. Several synthetic pathways have been documented, highlighting the versatility of piperazine derivatives in organic synthesis .

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, including:

- Antitumor Activity : Preliminary studies suggest that compounds with cyclopropyl groups can inhibit cancer cell proliferation. For instance, derivatives of this compound have been evaluated for their ability to modulate specific cellular pathways involved in tumor growth .

- Antimicrobial Effects : Similar piperazine derivatives have shown significant antimicrobial and antifungal properties, indicating potential applications in treating infections .

- Receptor Modulation : The compound may act as a modulator for several receptors, including histamine receptors, which are implicated in various physiological responses. Specifically, it has been noted for its high affinity towards the σ1 receptor .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have demonstrated that modifications to the piperazine ring and substituents can significantly influence potency and selectivity for biological targets.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Piperazine derivative with cyclopropyl and ethyl groups | Potential antitumor and antimicrobial activity |

| 1-Methylpiperazine | Lacks cyclopropyl group | Lower activity compared to cyclopropyl derivatives |

| 1-(Cyclohexylmethyl)piperazine | Features a cyclohexyl group | Different receptor affinity profile |

This table illustrates how structural variations impact the biological efficacy of piperazine derivatives.

Case Study 1: Antitumor Activity

In a study assessing the antitumor effects of various piperazine derivatives, this compound was evaluated alongside other analogs. The results indicated that this compound effectively inhibited the growth of specific cancer cell lines at micromolar concentrations, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of piperazine derivatives, including this compound. The compound exhibited significant activity against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。